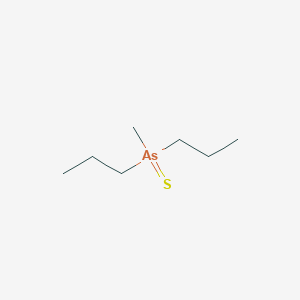
Methyl(dipropyl)sulfanylidene-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(dipropyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfur atom bonded to an arsenic atom, with methyl and dipropyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(dipropyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of dipropyl sulfide with methyl arsenic compounds under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where dipropyl sulfide is reacted with methyl arsenic trichloride in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl(dipropyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the methyl or dipropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Methyl(dipropyl)sulfanylidene-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(dipropyl)sulfanylidene-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The sulfur and arsenic atoms can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparison with Similar Compounds
Dimethylarsine sulfide: Similar structure but with two methyl groups instead of dipropyl groups.
Dipropylarsine oxide: Contains an oxygen atom instead of sulfur.
Methylarsine sulfide: Lacks the dipropyl groups.
Uniqueness: Methyl(dipropyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of both methyl and dipropyl groups attached to the sulfur-arsenic core. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
63069-02-3 |
|---|---|
Molecular Formula |
C7H17AsS |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
methyl-dipropyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C7H17AsS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChI Key |
AXABPRIHGLOTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](=S)(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















